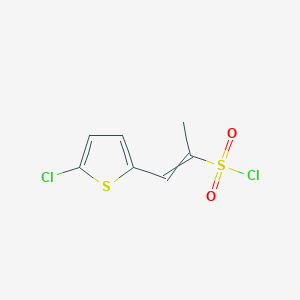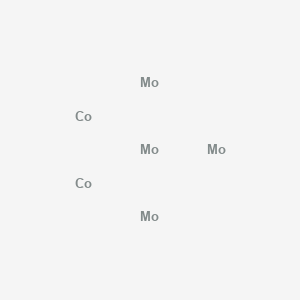
cobalt;molybdenum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt and molybdenum compounds are widely studied due to their unique properties and applications in various fields. Cobalt is a ferromagnetic metal with high thermostability and multivalent states, while molybdenum is known for its high melting point and resistance to heat and wear. When combined, cobalt and molybdenum form compounds that exhibit remarkable catalytic, electronic, and structural properties, making them valuable in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cobalt and molybdenum compounds can be synthesized through various methods. One common approach is the incipient-wetness impregnation method, where cobalt and molybdenum salts are dissolved in a solution and then impregnated onto a support material such as γ-Al₂O₃. The mixture is then dried and calcined to form the desired compound . Another method involves the sol-gel process, where metal precursors are mixed with a gel-forming agent and then subjected to heat treatment to form the compound .
Industrial Production Methods: In industrial settings, cobalt and molybdenum compounds are often produced through high-temperature processes such as extrusion, forging, or rolling. These methods involve the sintering of metal powders at temperatures around 1500°C to form ingots, which are then hot-worked to achieve the desired properties .
Análisis De Reacciones Químicas
Types of Reactions: Cobalt and molybdenum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, molybdenum can exist in oxidation states ranging from -4 to +6, with molybdenum(VI) compounds being the most stable . Cobalt compounds can also participate in redox reactions, forming different oxidation states such as Co(II) and Co(III) .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt and molybdenum compounds include sulfuric acid, nitric acid, and hydrogen sulfide. These reactions often occur under specific conditions such as elevated temperatures and pressures to achieve the desired products .
Major Products Formed: The major products formed from reactions involving cobalt and molybdenum compounds include cobalt molybdate (CoMoO₄), molybdenum disulfide (MoS₂), and cobalt sulfide (CoS). These compounds are known for their catalytic and electronic properties .
Aplicaciones Científicas De Investigación
Cobalt and molybdenum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen evolution and oxygen evolution reactions . In biology and medicine, cobalt compounds are used in magnetic resonance imaging (MRI) and controlled drug delivery systems . Molybdenum compounds, on the other hand, have antimicrobial properties and are used in the development of antibacterial agents . In industry, these compounds are used in the production of low-sulfur fuels and as electrode materials for electrochemical applications .
Mecanismo De Acción
The mechanism of action of cobalt and molybdenum compounds is complex and involves various molecular targets and pathways. For example, in catalytic reactions, cobalt and molybdenum compounds can facilitate the formation of active sites for the adsorption and activation of reactants. The presence of cobalt can enhance the catalytic properties of molybdenum compounds by promoting the formation of a perfect crystal phase . Additionally, the interaction between molybdenum and other metals such as copper and tungsten can influence the compound’s activity and stability .
Comparación Con Compuestos Similares
Cobalt and molybdenum compounds can be compared with other transition metal compounds such as tungsten and vanadium compounds. While tungsten and molybdenum share similar properties due to their position in the periodic table, cobalt compounds exhibit unique magnetic properties that distinguish them from other transition metals . Similar compounds include tungsten carbide (WC), vanadium carbide (VC), and nickel molybdate (NiMoO₄). Each of these compounds has its own set of properties and applications, but cobalt and molybdenum compounds are particularly valued for their catalytic and electronic properties .
Propiedades
Número CAS |
922735-43-1 |
|---|---|
Fórmula molecular |
Co2Mo4 |
Peso molecular |
501.7 g/mol |
Nombre IUPAC |
cobalt;molybdenum |
InChI |
InChI=1S/2Co.4Mo |
Clave InChI |
BDKYJGYBJZBCPD-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Co].[Mo].[Mo].[Mo].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-imidazo[4,5-f]benzimidazol-2-one](/img/structure/B14178010.png)
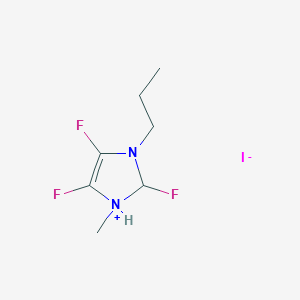
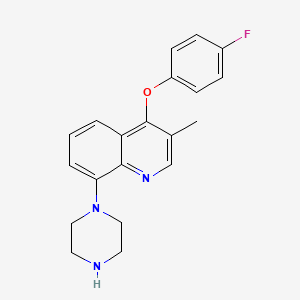
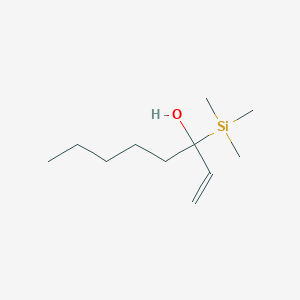
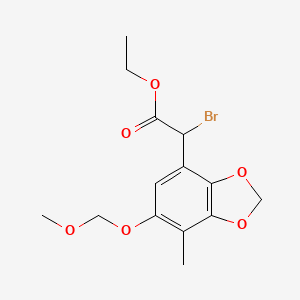
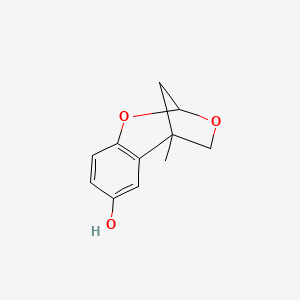
![acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol](/img/structure/B14178043.png)
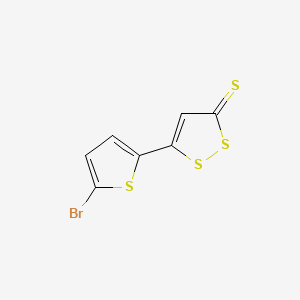
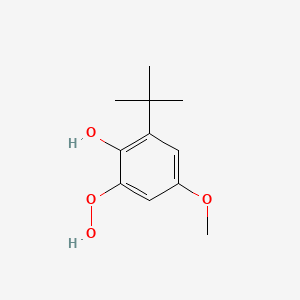
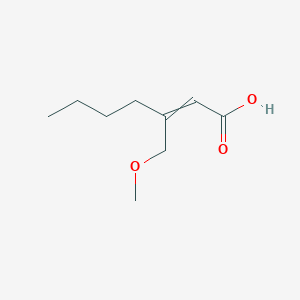
![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)

![1-[3-(2-Aminobenzoyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14178084.png)
